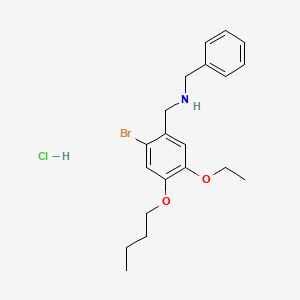![molecular formula C21H30BrNO3 B4227009 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)
2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol
Descripción general
Descripción
2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is a selective β2-adrenergic receptor agonist and has been studied for its potential use in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol involves the selective activation of β2-adrenergic receptors in the lungs. This leads to the activation of adenylate cyclase, which converts ATP into cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in smooth muscle contraction. This results in the relaxation of the smooth muscles and dilation of the airways, which leads to improved airflow and reduced symptoms of respiratory disorders.
Biochemical and Physiological Effects:
2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol has been shown to have a selective effect on β2-adrenergic receptors in the lungs. This leads to the activation of adenylate cyclase and increased levels of cAMP. Increased levels of cAMP lead to the activation of PKA, which phosphorylates various proteins involved in smooth muscle contraction. This results in the relaxation of the smooth muscles and dilation of the airways, which leads to improved airflow and reduced symptoms of respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol in lab experiments is its selective effect on β2-adrenergic receptors in the lungs. This allows for the specific targeting of respiratory disorders such as asthma and 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol. However, one limitation is that the compound has not been extensively studied in clinical trials and its safety and efficacy are not well established.
Direcciones Futuras
There are several future directions for the use of 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol in scientific research. One direction is to conduct further preclinical studies to establish its safety and efficacy in treating respiratory disorders. Another direction is to investigate its potential use in treating other diseases such as cardiovascular disorders and cancer. Additionally, the development of new synthetic methods for the compound may lead to improved yields and lower costs, which could make it more accessible for research and potential clinical use.
Aplicaciones Científicas De Investigación
2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol has been studied for its potential use in treating respiratory disorders such as asthma and 2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol. It has been shown to selectively activate β2-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disorders.
Propiedades
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30BrNO3/c1-2-25-19-8-17(18(22)9-20(19)26-4-3-24)13-23-21-10-14-5-15(11-21)7-16(6-14)12-21/h8-9,14-16,23-24H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMISMLYDKQPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-acetyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4226929.png)
![N-benzyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4226943.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B4226948.png)
![[2-(3,4-dimethoxyphenyl)ethyl]{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride](/img/structure/B4226955.png)
![ethyl 1-{[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4226957.png)
![3,3-dimethyl-2-methylene-N-(3-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226969.png)
![4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4226971.png)
![3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4226977.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)
![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4227004.png)

![{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B4227019.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227020.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)